(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and an acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the acrylate group: The acrylate group can be introduced via a Wittig reaction or a Heck coupling reaction.
Piperidine ring formation: The piperidine ring is often synthesized through a reductive amination process.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine ring and the acrylate group under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Saturated esters from the acrylate group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the acrylate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)acrylaldehyde: Shares the benzo[d][1,3]dioxole and acrylate features but lacks the piperidine and sulfonyl groups.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: Contains the benzo[d][1,3]dioxole moiety but differs in functional groups.
Uniqueness
(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is unique due to its combination of a benzo[d][1,3]dioxole moiety, a piperidine ring, and an acrylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-24-18(21)11-27(22,23)14-6-8-19(9-7-14)17(20)5-3-13-2-4-15-16(10-13)26-12-25-15/h2-5,10,14H,6-9,11-12H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAVKFIBYJFSU-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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